

# Application Note: Quantification of D-Glycerate in Human Plasma by LC-MS/MS

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## Compound of Interest

Compound Name: *D-glycerate*

Cat. No.: *B1236648*

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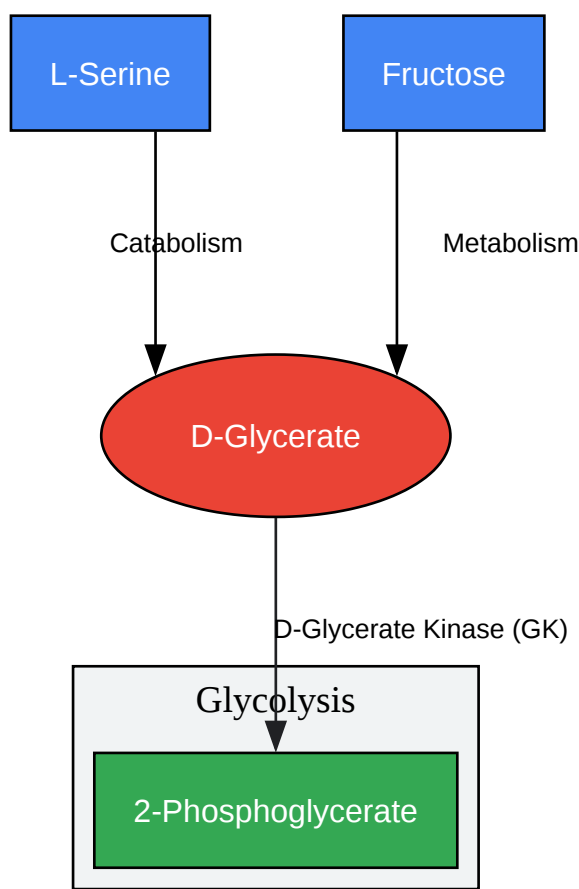
Audience: Researchers, scientists, and drug development professionals.

## Introduction

**D-glycerate** is a key intermediate in several metabolic pathways, including the catabolism of serine and fructose. Inborn errors of metabolism, such as D-glyceric aciduria, are characterized by the accumulation of **D-glycerate** in biological fluids, leading to a range of clinical manifestations. Accurate and sensitive quantification of **D-glycerate** is crucial for the diagnosis and monitoring of these disorders, as well as for research into related metabolic pathways. This application note describes a robust and sensitive method for the quantification of **D-glycerate** in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

## Metabolic Pathway of D-Glycerate

**D-glycerate** is primarily formed from the degradation of the amino acid L-serine and the metabolism of fructose. A key enzyme in its downstream metabolism is **D-glycerate** kinase (GK), which catalyzes the phosphorylation of **D-glycerate** to 2-phosphoglycerate.<sup>[1]</sup> A deficiency in this enzyme leads to the accumulation of **D-glycerate**, the hallmark of D-glyceric aciduria.<sup>[1]</sup>



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**Figure 1:** Simplified metabolic pathway of **D-glycerate**.

## Experimental Protocol

This protocol outlines the procedure for the extraction and quantification of **D-glycerate** from human plasma samples.

### 1. Materials and Reagents

- D-Glyceric acid sodium salt (Sigma-Aldrich)
- DL-Glyceric-2,3,3-d3 acid calcium salt dihydrate (Internal Standard, IS) (Sigma-Aldrich)[2]
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)

- Formic acid (LC-MS grade)
- Ultrapure water
- Human plasma (K2-EDTA)

## 2. Standard and Internal Standard Preparation

- **D-Glycerate** Stock Solution (1 mg/mL): Dissolve 1 mg of D-Glyceric acid sodium salt in 1 mL of ultrapure water.
- Internal Standard Stock Solution (1 mg/mL): Dissolve 1 mg of DL-Glyceric-2,3,3-d3 acid calcium salt dihydrate in 1 mL of ultrapure water.
- Working Solutions: Prepare serial dilutions of the **D-Glycerate** stock solution in water:acetonitrile (50:50, v/v) to create calibration standards. Prepare a working solution of the internal standard at a suitable concentration in acetonitrile.

## 3. Sample Preparation (Protein Precipitation)

- Thaw plasma samples on ice.
- To 50  $\mu$ L of plasma in a microcentrifuge tube, add 200  $\mu$ L of ice-cold acetonitrile containing the internal standard.
- Vortex for 30 seconds to precipitate proteins.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100  $\mu$ L of mobile phase A (see LC conditions).
- Transfer to an autosampler vial for LC-MS/MS analysis.

## 4. LC-MS/MS Conditions

## Liquid Chromatography:

Parameter	Condition
LC System	Agilent 1290 Infinity II or equivalent
Column	Waters ACQUITY UPLC BEH C18, 1.7 $\mu$ m, 2.1 x 100 mm or equivalent
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	0-1 min: 2% B; 1-5 min: 2-98% B; 5-6 min: 98% B; 6.1-8 min: 2% B
Flow Rate	0.4 mL/min
Column Temp.	40°C
Injection Vol.	5 $\mu$ L

## Mass Spectrometry:

Parameter	Condition
MS System	SCIEX QTRAP 6500+ or equivalent
Ionization Mode	Electrospray Ionization (ESI), Negative
Ion Spray Voltage	-4500 V
Curtain Gas	35 psi
Ion Source Gas 1	50 psi
Ion Source Gas 2	50 psi
Temperature	550°C
Scan Type	Multiple Reaction Monitoring (MRM)

## MRM Transitions:

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)	Collision Energy (V)
D-Glycerate	105.0	75.0	100	-15
D-Glycerate (d3)	108.0	77.0	100	-15

Note: The deprotonated molecule  $[M-H]^-$  for D-Glyceric acid (MW: 106.08 g/mol ) is m/z 105.0. A common fragment corresponds to the loss of formaldehyde ( $CH_2O$ ), resulting in a product ion of m/z 75.0.

## Data Analysis and Quantitative Results

Quantification is performed by constructing a calibration curve using the peak area ratio of **D-Glycerate** to the internal standard versus the concentration of the calibration standards. A weighted ( $1/x^2$ ) linear regression is used for the calibration curve.

Expected Method Performance:

The following table summarizes the expected performance characteristics of the validated method, based on typical acceptance criteria from regulatory guidelines.

Validation Parameter	Expected Performance
Linearity ( $r^2$ )	> 0.99
Lower Limit of Quant.	10 ng/mL
Calibration Range	10 - 5000 ng/mL
Intra-day Precision (%CV)	< 15%
Inter-day Precision (%CV)	< 15%
Accuracy (% Bias)	Within $\pm 15\%$ of nominal concentration
Recovery	85 - 115%

## Workflow Diagram

The following diagram illustrates the complete experimental workflow for the quantification of **D-Glycerate**.



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**Figure 2:** Experimental workflow for **D-glycerate** quantification.

## Conclusion

This application note provides a detailed protocol for the sensitive and specific quantification of **D-glycerate** in human plasma by LC-MS/MS. The method utilizes a simple protein precipitation for sample preparation and a stable isotope-labeled internal standard for accurate quantification. This assay is suitable for use in clinical research and diagnostic applications for the study of D-glyceric aciduria and other metabolic disorders.

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## References

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- 2. DL-甘油酸-2,2,2-d3 钙盐 二水合物 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]
- To cite this document: BenchChem. [Application Note: Quantification of D-Glycerate in Human Plasma by LC-MS/MS]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1236648#d-glycerate-quantification-by-lc-ms-ms]

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